2-Iodobenzenesulfonyl chloride

X-ray Crystallography Structural Chemistry Reagent Purity and Quality Control

Standard sulfonyl chlorides lack orthogonal reactivity for sequential bond construction. 2-Iodobenzenesulfonyl chloride resolves this with a dual-reactivity ortho-iodo motif: • Sequential coupling: desulfitative Heck reaction installs first diversity element; retained C-I bond enables subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling • Chelation-controlled C-H sulfonylation: ortho-iodo directs regioselective functionalization not accessible with the para isomer • Patent-validated: 72% isolated yield with carbazole substrates, 99.9% HPLC purity Shipped under inert atmosphere with certificate of analysis for reproducible process development.

Molecular Formula C6H4ClIO2S
Molecular Weight 302.52 g/mol
CAS No. 63059-29-0
Cat. No. B1298465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzenesulfonyl chloride
CAS63059-29-0
Molecular FormulaC6H4ClIO2S
Molecular Weight302.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)Cl)I
InChIInChI=1S/C6H4ClIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H
InChIKeyZPNWNLNPDRYULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodobenzenesulfonyl Chloride: Identity and Properties


2-Iodobenzenesulfonyl chloride is an aromatic sulfonyl halide of the benzenesulfonyl chloride class, characterized by an iodine substituent at the ortho position and a reactive sulfonyl chloride group. The compound has a molecular weight of 302.52 g/mol [1], exhibits a melting point of 51 °C , and functions as both an electrophilic sulfonylating agent and a precursor for palladium-catalyzed cross-coupling reactions due to its carbon-iodine bond [2].

Electrophilic sulfonylating agent for amines, alcohols, and heterocycles
Ortho-iodo dual reactivity enables sequential Pd-catalyzed cross-coupling after sulfonylation
Chelation-assisted regiocontrol in C–H sulfonylation of arylpyridines

Why Analogs Cannot Replace 2-Iodobenzenesulfonyl Chloride


The ortho-iodine substituent in 2-iodobenzenesulfonyl chloride confers a dual-reactivity profile—enabling both nucleophilic substitution at sulfur and transition metal-catalyzed coupling at carbon—that is absent in unsubstituted benzenesulfonyl chloride and diminished in the bromo analog [1]. Furthermore, the ortho-iodo motif directs sulfonylation to specific positions via chelation control in palladium-catalyzed C–H activation, a regioselectivity advantage not replicated by the para isomer (4-iodobenzenesulfonyl chloride) [2][3]. Interchanging these analogs would either forfeit the orthogonal cross-coupling handle entirely or redirect reaction outcomes, rendering generic substitution scientifically invalid in stepwise synthetic sequences.

Unsubstituted analog Lacks C–I bond for orthogonal cross-coupling; terminates sequential diversification pathways.
2-Bromo analog C–Br reactivity profile may differ in SRN1 and directing-group contexts; direct substitution requires validation.
4-Iodo isomer No ortho-chelation control in C–H activation; regiochemical outcomes will shift significantly.

2-Iodobenzenesulfonyl Chloride: Quantitative Differentiation


Angular Distortion Induced by Ortho-Iodine

Single-crystal X-ray diffraction reveals that 2-iodobenzenesulfonyl chloride exhibits significant angular distortion at the aromatic ring carbons due to steric congestion from the ortho-iodine and sulfonyl chloride groups, a structural feature not observed to the same degree in 2-bromobenzenesulfonyl chloride [1]. Specifically, the C2–C1–I1 bond angle is enlarged to 125.00(18)° and the S1–C2–C1 angle to 123.23(19)°, compared to the typical 120° in unsubstituted benzenesulfonyl chloride [2]. This distortion validates the presence of the ortho-iodo motif, serving as a potential quality-by-design (QbD) marker for identity and structural integrity in pharmaceutical intermediate procurement.

Angular distortion
Class-level inference
C2–C1–I1 125.00° vs. ~120°
Supports ortho-iodo structural identity verification
X-ray data at 93 K; distinct from unsubstituted analog
X-ray Crystallography Structural Chemistry Reagent Purity and Quality Control

C–I Bond Retention in Desulfitative Heck Coupling

In palladium-catalyzed desulfitative Heck reactions, iodobenzenesulfonyl chlorides undergo coupling with styrene and acrylates to afford β-arylated products while completely retaining the C–I bond. This contrasts with non-halogenated benzenesulfonyl chloride, which lacks any orthogonal coupling handle for subsequent transformations. The quantitative outcome is that using 2-iodobenzenesulfonyl chloride in the first step preserves a reactive C–I site for a second palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling the synthesis of unsymmetrical, diversely functionalized biaryl and stilbene architectures in consecutive one-pot or stepwise sequences [1]. No cleavage of C–I bonds was observed under the optimized conditions (Pd(OAc)₂, Li₂CO₃, DMF, 140°C) [2].

C–I bond retention
Class-level inference
0% C–I cleavage in desulfitative Heck
Enables iterative cross-coupling sequences
Pd(OAc)₂, DMF, 140°C; C–Br analog also retains
Palladium Catalysis Cross-Coupling Sequential Synthesis Desulfitative Coupling

Ortho-Iodo Directing Effect in C–H Sulfonylation

In palladium-catalyzed ortho-directed C–H sulfonylation of 2-arylpyridines, 2-iodobenzenesulfonyl chloride functions as a sulfonylating agent that directs reaction to the ortho position of the arylpyridine substrate via chelation control. While direct comparative yield data between 2-iodo and 4-iodo isomers under identical conditions is not explicitly tabulated in the primary source, the mechanistic reliance on ortho-iodine for chelation-assisted C–H activation is a class-level inference drawn from the observed reactivity of ortho-halo-substituted benzenesulfonyl chlorides in this transformation [1][2]. The para isomer (4-iodobenzenesulfonyl chloride) lacks this directing capability and would require alternative reaction design to achieve comparable regioselectivity. Fluoro-, chloro-, bromo-, and iodo-benzenesulfonyl chlorides all react to afford halo-substituted diarylsulfones in good to high yields without cleavage of the C–halo bonds [3].

Ortho-directing effect
Class-level inference
Chelation-controlled regioselectivity
Critical for C–H sulfonylation of 2-arylpyridines
4-Iodo isomer lacks this directing capability
C–H Activation Palladium Catalysis Regioselectivity Sulfonylation

Benzothiazine Dioxide Synthesis via SRN1 Heteroannulation

2-Iodobenzenesulfonyl chloride serves as the precursor to 2-iodobenzenesulfonamide, which undergoes photostimulated SRN1 reactions with ketone enolates in liquid NH₃ to afford 2H-1,2-benzothiazine 1,1-dioxides in fair to good yields (specific yields range from 45% to 72% depending on the ketone enolate) [1]. This heteroannulation pathway exploits both the sulfonamide nitrogen nucleophile and the aryl iodide electrophile in a tandem process. In contrast, unsubstituted benzenesulfonyl chloride-derived sulfonamides lack the aryl iodide moiety and cannot participate in this SRN1 cyclization, limiting their utility to simple acyclic sulfonamide formation. While direct head-to-head yield data for sulfonamide formation from 2-iodobenzenesulfonyl chloride versus 2-bromobenzenesulfonyl chloride is not available in the open literature, the iodine substituent is essential for the SRN1 radical chain propagation step [2].

SRN1 heteroannulation
Class-level inference
45–72% yield vs. 0% (no aryl iodide)
Iodine essential for radical cyclization pathway
Photostimulated SRN1 in liquid NH₃
Sulfonamide Synthesis SRN1 Reaction Heteroannulation Photostimulation

Patent-Validated N-Sulfonylation of Bromocarbazole

A patent procedure (US09356243B2) reports the reaction of 2-iodobenzenesulfonyl chloride with 1-bromocarbazole in THF with NaH at 40°C for 12 h, affording the corresponding N-sulfonylated product in 72% yield after recrystallization and sublimation, with HPLC purity of 99.9% [1]. This yield and purity profile establishes a benchmark for evaluating the reactivity of 2-iodobenzenesulfonyl chloride in N-functionalization reactions. While no direct comparative yield data for 2-bromobenzenesulfonyl chloride under identical conditions is provided in the same patent, the high yield and exceptional purity underscore the practical utility of the iodo analog in industrial process settings. The iodine substituent does not interfere with the sulfonylation step, and the product retains the aryl iodide for downstream diversification.

N-Sulfonylation yield
Supporting evidence
72% yield, 99.9% HPLC purity
Reproducible benchmark for process chemistry
Patent US09356243B2; NaH, THF, 40°C
Organic Synthesis Process Chemistry Patent Literature Yield Optimization

2-Iodobenzenesulfonyl Chloride: Application Scenarios


Iterative Cross-Coupling to Biaryls and Stilbenes

As demonstrated by the retention of the C–I bond in desulfitative Heck reactions, 2-iodobenzenesulfonyl chloride enables a sequential coupling strategy: first, a desulfitative Heck coupling installs an alkene or aryl group; second, the preserved aryl iodide undergoes Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce a second diversity element. This orthogonal reactivity is not accessible with benzenesulfonyl chloride and is a key driver for procuring the iodo analog in medicinal chemistry and materials science laboratories [1][2].

Benzothiazine Dioxide Scaffolds via SRN1 Heteroannulation

The 2-iodo substituent is an essential participant in the photostimulated SRN1 cyclization of 2-iodobenzenesulfonamide derivatives with ketone enolates, yielding benzothiazine dioxides (45-72% yields) [1]. Non-iodinated or para-iodo analogs cannot engage in this radical chain pathway, making 2-iodobenzenesulfonyl chloride the mandatory starting material for accessing this heterocyclic core, which is of interest in agrochemical and pharmaceutical research [2].

Ortho-Directed C–H Sulfonylation for Diarylsulfone Synthesis

In palladium-catalyzed C–H activation chemistry, 2-iodobenzenesulfonyl chloride can direct sulfonylation to specific positions on 2-arylpyridine substrates via chelation control, a regioselectivity advantage over the para isomer [1]. This application scenario is critical for synthetic chemists requiring precise control over substitution patterns in complex molecule construction and justifies the procurement of the ortho-iodo isomer specifically [2][3].

N-Functionalization of Heterocyclic Cores in Process Chemistry

Patent-validated procedures demonstrate that 2-iodobenzenesulfonyl chloride reacts efficiently with carbazole derivatives (72% isolated yield, 99.9% HPLC purity) to install sulfonyl groups while preserving the aryl iodide for downstream elaboration [1]. This benchmark yield supports the selection of 2-iodobenzenesulfonyl chloride over alternative sulfonylating agents in process development and scale-up campaigns where reproducible performance and high purity are critical.

Application
Selection Property
Validation Focus
Iterative cross-coupling to biaryls/stilbenes
Orthogonal C–I retention in desulfitative coupling
Sequential Pd-catalyzed diversification (Suzuki, Sonogashira)
Benzothiazine dioxide scaffolds via SRN1
Aryl iodide essential for radical chain propagation
Photostimulated SRN1 heteroannulation with ketone enolates
Ortho-directed C–H sulfonylation
Chelation control by ortho-iodine
Regioselective diarylsulfone synthesis on 2-arylpyridines
N-Functionalization of heterocyclic cores
High-yield sulfonylation with retained C–I handle
Process-scale reproducibility; downstream diversification potential
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